Cas no 102-18-1 (1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis(phenylmethyl)-)
102-18-1 structure
Product Name:1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis(phenylmethyl)-
CAS 번호:102-18-1
MF:C18H24N2
메가와트:268.396564483643
CID:146108
PubChem ID:66017
Update Time:2025-04-19
1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis(phenylmethyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- 1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis(phenylmethyl)-
- N, N'-DIBENZYL-N, N'-DIMETHYLETHYLENEDIAMINE
- N,N'-dibenzyl-N,N'-dimethylethane-1,2-diamine
- 1,2-Ethanediamine,N,N'-dimethyl-N,N'-bis(phenylmethyl)
- EINECS 203-011-0
- Ethylenediamine,N,N'-dibenzyl-N,N'-dimethyl
- N,N',N,N'-Dibenzyldimethylethylenediamine
- N,N'-Dibenzyl-N,N'-dimethyl-aethylendiamin
- N,N'-Dimethyl-N,N'-bisbenzyl-1.2-aethandiamin
- N,N'-Dimethyl-N,N'-dibenzyl-ethylendiamin
- Ethylenediamine, N,N'-dibenzyl-N,N'-dimethyl-
- benzyl-[2-[benzyl(methyl)amino]ethyl]-methyl-amine
- N,N'-dimethyl-N,N'-bis(phenylmethyl)ethane-1,2-diamine
- N,N'-DIBENZYL-N,N'-DIMETHYLETHYLENEDIAMINE
- N,N'-dimethyldibenzylethylenediamine
- 102-18-1
- N1,N2-dibenzyl-N1,N2-dimethylethane-1,2-diamine
- N,N-DIBENZYL-N,N-DIMETHYLETHYLENEDIAMINE
- 1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis(phenylmethyl)-
- FT-0629382
- VRPZLDIUBCEYBA-UHFFFAOYSA-N
- 1, N,N'-dimethyl-N,N'-bis(phenylmethyl)-
- DTXSID0059247
- benzyl({2-[benzyl(methyl)amino]ethyl})methylamine
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(phenylmethyl)-
- SCHEMBL7055109
- NSC-166314
- NS00023116
- NSC166314
- L3TI3JB1HE
- NSC 166314
- N,N/'-Dibenzyl-N,N/'-dimethylethylenediamine
- UNII-L3TI3JB1HE
- Ethylenediamine,N'-dibenzyl-N,N'-dimethyl-
- N1,N2-DIMETHYL-N1,N2-BIS(PHENYLMETHYL)-1,2-ETHANEDIAMINE
- N,N'-Ethylenebis(N-methylbenzylamine)
-
- 인치: 1S/C18H24N2/c1-19(15-17-9-5-3-6-10-17)13-14-20(2)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3
- InChIKey: VRPZLDIUBCEYBA-UHFFFAOYSA-N
- 미소: N(C)(CC1C=CC=CC=1)CCN(C)CC1C=CC=CC=1
계산된 속성
- 정밀분자량: 268.19400
- 동위원소 질량: 268.194
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 7
- 복잡도: 216
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 6.5A^2
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 3.3
실험적 성질
- 밀도: 1.018
- 비등점: 348.1°Cat760mmHg
- 플래시 포인트: 149.5°C
- 굴절률: 1.568
- PSA: 6.48000
- LogP: 3.25040
1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis(phenylmethyl)- 세관 데이터
- 세관 번호:2921590090
- 세관 데이터:
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2921590090개요:
2921590090. 기타 방향족 폴리아민과 그 파생물과 그 소금.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
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요약:
2921590090. 기타 방향족 도민과 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis(phenylmethyl)- 관련 문헌
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Billa Prashanth,Sanjay Singh Dalton Trans. 2016 45 6079
-
Zhiping Deng,David C. Stone Analyst 1997 122 1129
-
3. Structure, spectroscopic and angular-overlap studies of tris(pyrazol-1-yl)methane complexesTimothy Astley,Jacqueline M. Gulbis,Michael A. Hitchman,Edward R. T. Tiekink J. Chem. Soc. Dalton Trans. 1993 509
-
4. Structure, spectroscopic and angular-overlap studies of tris(pyrazol-1-yl)methane complexesTimothy Astley,Jacqueline M. Gulbis,Michael A. Hitchman,Edward R. T. Tiekink J. Chem. Soc. Dalton Trans. 1993 509
-
5. Synthesis and characterization of technetium(III) complexes with Schiff-base and phosphine ligands. Molecular structure of (diethylphenylphosphine)[N-(2-oxidophenyl)salicylideneiminato-NOO′](quinolin-8-olato-NO)technetium(III)Ulderico Mazzi,Fiorenzo Refosco,Francesco Tisato,Giuliano Bandoli,Marino Nicolini J. Chem. Soc. Dalton Trans. 1988 847
102-18-1 (1,2-Ethanediamine,N1,N2-dimethyl-N1,N2-bis(phenylmethyl)-) 관련 제품
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